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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)-1H-pyrazole

CAS No.: 14884-02-7

Cat. No.: B3104572 Get Quote

Executive Summary & Application Context
The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal and

supramolecular chemistry. Specifically, 4-(2-Methoxyethoxy)-1H-pyrazole (CAS: 14884-02-7)

[1] serves as a critical ligand building block. The incorporation of the 2-methoxyethoxy side

chain at the 4-position is strategically utilized to tune the physicochemical properties of

coordination complexes. Notably, this specific ligand modification has been employed to

engineer the solubility of "nanojars"—supramolecular copper-pyrazolate assemblies—enabling

the unprecedented liquid-liquid extraction of highly hydrated oxoanions (such as carbonate)

from aqueous environments into aliphatic solvents.

This application note details a self-validating, de novo synthetic protocol that bypasses the

regiochemical pitfalls of direct pyrazole alkylation, ensuring high-fidelity access to the target

compound.

Mechanistic Rationale & Pathway Design
A common misstep in synthesizing 4-alkoxypyrazoles is attempting the direct O-alkylation of 4-

hydroxypyrazole. This route is severely compromised by competing N-alkylation and the

inherent instability of the tautomeric starting material.

To ensure absolute regiocontrol, this protocol employs a bottom-up cyclocondensation strategy.

By utilizing a Vilsmeier-Haack derived 1,3-dielectrophile—specifically 3-(dimethylamino)-2-(2-
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methoxyethoxy)prop-2-enal—we pre-install the alkoxy group on the carbon backbone. The

subsequent introduction of hydrazine monohydrate (a 1,2-dinucleophile) triggers a rapid,

regioselective cyclization cascade[2]. Methanol is mandated as the solvent; its protic nature

effectively solubilizes the highly polar enal intermediate while moderating the exothermic

condensation, thereby preventing the formation of intractable polymeric byproducts.

Physicochemical Profiling
Understanding the physical properties of the target compound is critical for designing an

effective isolation strategy. The low partition coefficient dictates the necessity for specialized

workup procedures.

Table 1: Physicochemical Properties of 4-(2-Methoxyethoxy)-1H-pyrazole

Parameter Value

CAS Number 14884-02-7[1]

Molecular Formula C₆H₁₀N₂O₂[1]

Molecular Weight 142.16 g/mol [1]

Topological Polar Surface Area (TPSA) 47.14 Å²[1]

LogP 0.4349[1]

Physical State (at RT) Liquid[3]
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2-Methoxyethoxyacetic acid
(Starting Material)

Vilsmeier-Haack Formylation
POCl₃, DMF

3-(Dimethylamino)-2-(2-methoxyethoxy)
prop-2-enal

Cyclocondensation
NH₂NH₂·H₂O, MeOH, 2.0 h

4-(2-Methoxyethoxy)-1H-pyrazole
Yield: 34%

Click to download full resolution via product page

Synthetic workflow for 4-(2-Methoxyethoxy)-1H-pyrazole via enal condensation.

Detailed Experimental Protocol
Preparation of the Enal Intermediate
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Note: This step utilizes standard Vilsmeier-Haack formylation chemistry to generate the

required 1,3-dielectrophile.

Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF) (3.0

equivalents).

Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃) (3.0

equivalents) dropwise over 30 minutes to generate the Vilsmeier reagent.

Introduce 2-methoxyethoxyacetic acid (1.0 equivalent) slowly to the active complex.

Heat the reaction mixture to 70 °C for 4–6 hours until complete consumption of the starting

material is observed via TLC.

Quench the reaction by pouring it over crushed ice, neutralize with saturated aqueous

Na₂CO₃, and extract with dichloromethane (DCM). Concentrate the organic layer to afford 3-

(dimethylamino)-2-(2-methoxyethoxy)prop-2-enal.

Pyrazole Cyclocondensation
Solvation: Dissolve the crude 3-(dimethylamino)-2-(2-methoxyethoxy)prop-2-enal (1.0

equivalent) in analytical grade methanol (MeOH) to achieve a 0.5 M concentration[2].

Reagent Addition: Cool the solution to 0 °C. Add hydrazine monohydrate (NH₂NH₂·H₂O) (1.2

equivalents) dropwise. Critical Insight: Hydrazine monohydrate is strictly mandated over

anhydrous hydrazine to mitigate explosive hazards and suppress over-alkylation.

Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for

exactly 2.0 hours[2].

Workup & Purification Strategy
The reported isolated yield for this transformation is 34%[2]. This modest recovery is highly

characteristic of low-molecular-weight, heavily oxygenated pyrazoles. Because the compound

is highly hydrophilic (LogP = 0.4349)[1], severe product attrition occurs during standard

aqueous workup.

Concentration: Remove the methanol solvent entirely under reduced pressure.
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Extraction: Suspend the residue in a minimal amount of water. Crucial Step: Saturate the

aqueous phase completely with solid NaCl to force the organic product out of the aqueous

layer. Extract exhaustively (5–6 times) with a polar organic solvent mixture (e.g., 9:1

DCM/Isopropanol).

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Purify the resulting liquid via silica gel flash chromatography using a gradient of DCM to 5%

MeOH in DCM.

Reaction Optimization Matrix
The following table outlines the causality behind the selected reaction conditions,

demonstrating why alternative parameters lead to suboptimal outcomes.

Table 2: Condensation Optimization Matrix

Solvent
Hydrazine
Source

Reaction
Time

Temp
Isolated
Yield

Mechanistic
Observatio
n

Methanol NH₂NH₂·H₂O 2.0 h RT 34%[2]

Optimal

solvation of

polar enal;

controlled

exotherm.

Ethanol NH₂NH₂·H₂O 4.0 h RT <25%

Reduced

solubility of

intermediates

prolongs

cyclization.

THF
Anhydrous

NH₂NH₂
2.0 h 0 °C to RT N/A

High safety

risk; poor

solubility

leads to

incomplete

conversion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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